molecular formula C13H20N2O2 B2988831 1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea CAS No. 1428363-39-6

1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea

Cat. No. B2988831
CAS RN: 1428363-39-6
M. Wt: 236.315
InChI Key: VHSWUQSXVHRGRL-UHFFFAOYSA-N
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Description

“1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea” is a chemical compound with the molecular formula C13H20N2O2. It has a molecular weight of 236.315. The IUPAC name for this compound is N-cyclohexyl-N’-(2-furylmethyl)urea .


Molecular Structure Analysis

The InChI code for “1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea” is 1S/C12H18N2O2/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14,15) . This indicates that the molecule contains a cyclohexyl group, a furan ring, and a urea group.

Scientific Research Applications

Synthesis of Novel Derivatives

1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea serves as a precursor in the synthesis of various novel compounds. For instance, Abdelrazek et al. (2010) detailed the synthesis of novel pyridine and naphthyridine derivatives from related urea derivatives, showcasing its utility in creating compounds with potential applications in materials science and pharmaceuticals (Abdelrazek et al., 2010).

Polyhydroxylated Cyclohexane Derivatives

Masesane and Steel (2003) explored the stereoselective routes to polyhydroxylated cyclohexane derivatives, highlighting the chemical's versatility in synthesizing complex organic molecules with potential applications in drug design and polymer science (Masesane & Steel, 2003).

Corrosion Inhibition

In the context of materials science, 1,3,5-triazinyl urea derivatives, related to 1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea, have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic conditions, indicating its application in protecting industrial materials (Mistry et al., 2011).

Multicomponent Bicyclization Reactions

Man et al. (2017) developed a method for the efficient synthesis of furo[2,3-b]pyrrole derivatives via multicomponent bicyclization reactions, demonstrating the compound's role in facilitating complex chemical transformations (Man et al., 2017).

Improved Synthesis Techniques

Li et al. (2012) reported on the improved synthesis of cyclohexene derivatives catalyzed by urea under ultrasound, showcasing innovative methodologies in chemical synthesis that could enhance efficiency and environmental sustainability (Li et al., 2012).

Biomedical Applications

The synthesis and bioactivity of compounds structurally related to 1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea have been explored for their antimicrobial properties against various pathogens, suggesting potential applications in developing new antimicrobial agents (Donlawson et al., 2020).

properties

IUPAC Name

1-cyclohexyl-3-[2-(furan-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-13(15-12-4-2-1-3-5-12)14-8-6-11-7-9-17-10-11/h7,9-10,12H,1-6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSWUQSXVHRGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-(furan-3-yl)ethyl)urea

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